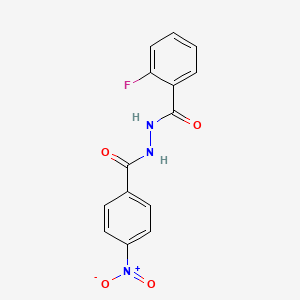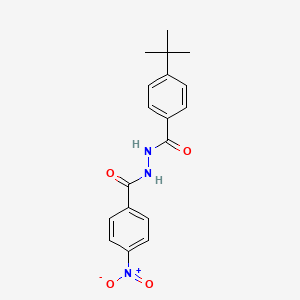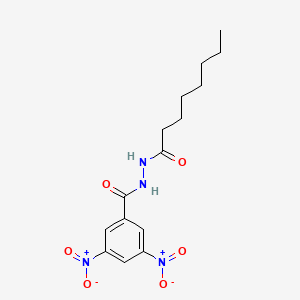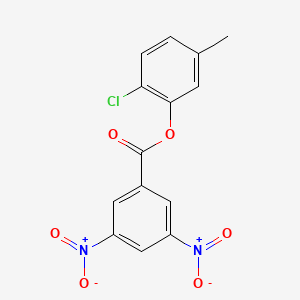
1-Naphthamide, N-(2-fluorophenyl)-
Übersicht
Beschreibung
1-Naphthamide, N-(2-fluorophenyl)- is an organic compound with the molecular formula C₁₇H₁₂FNO and a molecular weight of 265.2817 g/mol . This compound is a derivative of naphthamide, where the naphthalene ring is substituted with a 2-fluorophenyl group. It is known for its applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthamide, N-(2-fluorophenyl)- typically involves the coupling of 6-hydroxy-1-naphthoic acid with 2-fluoroaniline. The reaction is carried out in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature (25°C) for 12 hours . This method yields the target compound with high purity and efficiency.
Industrial Production Methods
Industrial production of 1-Naphthamide, N-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthamide, N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced naphthamide derivatives.
Substitution: Halogenated and nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Naphthamide, N-(2-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Naphthamide, N-(2-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) enzymes . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
1-Naphthamide, N-(2-fluorophenyl)- can be compared with other naphthamide derivatives, such as:
- N-(4-chlorophenyl)-1-naphthamide
- N-(4-methoxyphenyl)-1-naphthamide
- N-(2-methylphenyl)-1-naphthamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and therapeutic potential. For example, the fluorine atom in 1-Naphthamide, N-(2-fluorophenyl)- enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-15-10-3-4-11-16(15)19-17(20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGHTMWWIBSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B3841590.png)
![2-hydroxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3841603.png)
![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-FLUOROBENZOATE](/img/structure/B3841609.png)



![4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide](/img/structure/B3841624.png)


![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-cyclohexyl-2-oxoacetamide](/img/structure/B3841658.png)

![3-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3841667.png)
![N-[(Z)-1-(4-bromophenyl)ethylideneamino]benzamide](/img/structure/B3841676.png)

